2-(Cyclohexyloxy)-5-fluoropyrimidine
Description
2-(Cyclohexyloxy)-5-fluoropyrimidine is a pyrimidine derivative featuring a cyclohexyloxy substituent at the 2-position and a fluorine atom at the 5-position. Pyrimidine derivatives are widely studied in medicinal chemistry due to their roles as enzyme inhibitors, antitumor agents, and antiviral compounds.
Properties
IUPAC Name |
2-cyclohexyloxy-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKYSGTHWKJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with cyclohexanol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydroxyl group of cyclohexanol reacts with the fluorine atom of 5-fluoropyrimidine under basic conditions. The reaction can be carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts such as palladium or copper complexes may be employed to accelerate the reaction and achieve higher selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-5-fluoropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(Cyclohexyloxy)-5-fluoropyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Research Findings and Limitations
- Metabolic Stability : Cyclohexyloxy groups (e.g., in this compound) may prolong half-life compared to hydroxylated analogs like fluoxidine .
- Therapeutic Potential: Fluoropyrimidines with lipophilic groups (e.g., cyclohexyl) show promise in crossing the blood-brain barrier for CNS-targeted therapies .
- Data Gaps : Direct biological data on this compound are absent in the provided evidence; inferences rely on structural analogs.
Biological Activity
Overview
2-(Cyclohexyloxy)-5-fluoropyrimidine is an organic compound belonging to the pyrimidine class, characterized by its unique structural features which influence its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and viral infections.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 5-fluoropyrimidine and cyclohexanol, often facilitated by a catalyst under basic conditions. Common solvents for this reaction include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to enhance the reaction efficiency.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes involved in DNA replication and repair. This interaction can lead to the inhibition of these enzymes, thereby exhibiting potential anticancer properties. The compound may also serve as a biochemical probe for studying enzyme interactions and cellular processes .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant growth inhibitory activity against various cancer cell lines. For instance, studies have shown that similar fluoropyrimidine compounds can inhibit L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating potent anticancer activity .
Antiviral Activity
Additionally, there is emerging evidence suggesting that this compound may possess antiviral properties. Its structural similarity to nucleoside analogs positions it as a potential candidate for further exploration in antiviral drug development.
Case Study 1: Inhibition of L1210 Cells
In a study evaluating the biological activity of novel fluoropyrimidine derivatives, this compound was shown to significantly inhibit the proliferation of L1210 mouse leukemia cells. The mechanism involved the intracellular release of active metabolites that interfere with nucleic acid synthesis. The addition of thymidine was found to reverse this effect, confirming the compound's mechanism through nucleotide interference .
Case Study 2: Enzyme Interaction Studies
Another research initiative focused on the enzyme inhibitory effects of this compound. The compound was tested against several key enzymes involved in nucleotide metabolism. Results indicated that it effectively inhibited these enzymes, leading to reduced cellular proliferation rates in cancerous cell lines.
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound Name | Position of Fluorine | Biological Activity |
|---|---|---|
| 2-(Cyclohexyloxy)-4-fluoropyrimidine | 4 | Moderate |
| 2-(Cyclohexyloxy)-5-chloropyrimidine | 5 | Lower than fluorine |
| 2-(Cyclohexyloxy)-5-bromopyrimidine | 5 | Variable |
The positioning of the halogen atom significantly influences the reactivity and biological activity of these compounds. Notably, the presence of fluorine at position 5 enhances its potency against various biological targets compared to its chloro and bromo counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
